Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Overview
Description
Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, also known as TFMPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoate ester family and is widely used in the synthesis of other compounds.
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is often used in pharmaceuticals due to its ability to enhance the biological activity of drugs. This compound can be utilized in the synthesis of FDA-approved drugs, where the trifluoromethyl group acts as a pharmacophore, contributing to the treatment of various diseases and disorders .
Analytical Chemistry
The compound’s distinct chemical signature makes it suitable for use as a standard or reagent in analytical techniques such as mass spectrometry or chromatography, aiding in the detection and quantification of various substances.
Each application leverages the unique chemical properties of Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, demonstrating its versatility and potential across multiple scientific disciplines. The trifluoromethyl group, in particular, is a valuable feature that imparts distinct characteristics to the compound, making it a subject of interest in various research applications .
properties
IUPAC Name |
methyl 4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)9-2-4-11(5-3-9)21-12-8-10(6-7-18-12)14(15,16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZLMBIBHOMNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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